molecular formula C21H22O5 B1683332 Xanthohumol CAS No. 6754-58-1

Xanthohumol

Cat. No.: B1683332
CAS No.: 6754-58-1
M. Wt: 354.4 g/mol
InChI Key: ORXQGKIUCDPEAJ-YRNVUSSQSA-N
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Mechanism of Action

Target of Action

Xanthohumol, a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), has been shown to have potential pharmacological activities . The primary targets of this compound include phosphoinositide-3-kinase (PI3K), serine/threonine kinase (AKT) receptors, and human epidermal growth factor receptor 2 (HER2) . These targets play crucial roles in cell signaling pathways, particularly those involved in cancer cell proliferation and survival .

Mode of Action

This compound interacts with its targets by binding to them, thereby inhibiting their activity . This interaction results in significant changes within the PI3K, AKT, and HER2 signaling pathways . The binding affinity of this compound to these targets has been quantified with binding energies of -7.5, -7.9, and -7.9 kcal/mol for PI3K, AKT, and HER2, respectively .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. Particularly, it impacts the PI3K/AKT signaling pathway, which plays a crucial role in regulating the cell cycle . By inhibiting this pathway, this compound can prevent the proliferation of cancer cells and induce apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . This compound has been found to have oral bioavailability, although it does violate one of Lipinski’s rules of five, which are guidelines for the likelihood of a compound to become an orally active drug in humans . The cyclization of this compound to isothis compound was observed in serum concentration-time curves, while slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . In terms of its anti-cancer activity, this compound has been found to inhibit the proliferation of cancer cell lines and reduce tumor growth in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity is increased by substituting the A ring with a prenyl unit and the -OCH3 group, resulting in a high affinity for membranes in biological systems . This property can enhance the compound’s biological activities and pharmacological effects . This compound also has undesirable characteristics such as inadequate intake, low aqueous solubility, and a short half-life , which can limit its effectiveness.

Biochemical Analysis

Biochemical Properties

Xanthohumol interacts with various enzymes, proteins, and other biomolecules. The prenylation of natural products like this compound is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .

Cellular Effects

This compound has diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Animal studies of this compound have revealed its diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .

Comparison with Similar Compounds

Xanthohumol is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXQGKIUCDPEAJ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893171
Record name Xanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6754-58-1
Record name Xanthohumol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6754-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthohumol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15359
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOHUMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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